Cas no 209963-04-2 (Benzeneethanol, β-amino-3-bromo-, (βR)-)
Benzeneethanol, β-amino-3-bromo-, (βR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol, β-amino-3-bromo-, (βR)-
- (R)-2-AMINO-2-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE
- (R)-2-Amino-2-(3-bromophenyl)ethanol
- ACETAMIDE,N-9H-CARBAZOL-2-YL-
- AM85372
- MFCD09253670
- Benzeneethanol, beta-amino-3-bromo-, (betaR)-
- (2R)-2-AMINO-2-(3-BROMOPHENYL)ETHANOL
- (2R)-2-AMINO-2-(3-BROMOPHENYL)ETHAN-1-OL
- I11040
- (R)-2-(3-Bromophenyl)-2-aminoethanol
- AS-49503
- EN300-364352
- (R)-2-amino-2-(3-bromophenyl)ethan-1-ol
- CS-0132985
- CHEMBL4982049
- 209963-04-2
- AKOS015928753
- J3.551.976I
- SCHEMBL25370972
- DB-321944
-
- MDL: MFCD09253670
- Inchi: 1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
- InChI Key: NWQRKZFQSCBVEY-QMMMGPOBSA-N
- SMILES: BrC1=CC=CC(=C1)[C@H](CO)N
Computed Properties
- Exact Mass: 214.9946
- Monoisotopic Mass: 214.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.539±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 46.25
Benzeneethanol, β-amino-3-bromo-, (βR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064362-250mg |
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride |
209963-04-2 | 95% | 250mg |
$153.17 | 2023-09-02 | |
| Alichem | A019064362-1g |
(2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride |
209963-04-2 | 95% | 1g |
$382.67 | 2023-09-02 | |
| Chemenu | CM133479-1g |
(R)-2-amino-2-(3-bromophenyl)ethan-1-ol |
209963-04-2 | 95% | 1g |
$351 | 2021-06-17 | |
| Apollo Scientific | OR959135-250mg |
(R)-b-Amino-3-bromo-benzeneethanol |
209963-04-2 | 97% | 250mg |
£270.00 | 2025-02-20 | |
| Apollo Scientific | OR959135-500mg |
(R)-b-Amino-3-bromo-benzeneethanol |
209963-04-2 | 97% | 500mg |
£405.00 | 2025-02-20 | |
| Apollo Scientific | OR959135-1g |
(R)-b-Amino-3-bromo-benzeneethanol |
209963-04-2 | 97% | 1g |
£600.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R90180-1g |
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol |
209963-04-2 | 1g |
¥4500.0 | 2021-09-08 | ||
| Ambeed | A472658-100mg |
(R)-2-Amino-2-(3-bromophenyl)ethanol |
209963-04-2 | 95% | 100mg |
$82.0 | 2024-07-28 | |
| Ambeed | A472658-250mg |
(R)-2-Amino-2-(3-bromophenyl)ethanol |
209963-04-2 | 95% | 250mg |
$119.0 | 2024-07-28 | |
| Ambeed | A472658-1g |
(R)-2-Amino-2-(3-bromophenyl)ethanol |
209963-04-2 | 95% | 1g |
$317.0 | 2024-07-28 |
Benzeneethanol, β-amino-3-bromo-, (βR)- Suppliers
Benzeneethanol, β-amino-3-bromo-, (βR)- Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Benzeneethanol, β-amino-3-bromo-, (βR)-
Benzeneethanol, β-amino-3-bromo-, (βR)- (CAS No. 209963-04-2): An Overview of Its Properties and Applications
Benzeneethanol, β-amino-3-bromo-, (βR)- (CAS No. 209963-04-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as (R)-3-Bromo-1-phenylethanamine, is a versatile building block for the synthesis of various biologically active molecules and pharmaceuticals.
The chiral center in Benzeneethanol, β-amino-3-bromo-, (βR)- imparts unique stereochemical properties that are crucial for its applications in asymmetric synthesis and drug development. The presence of the bromine atom and the amino group provides multiple functional handles for further chemical modifications, making it an attractive starting material for the synthesis of complex molecules.
Recent studies have highlighted the importance of Benzeneethanol, β-amino-3-bromo-, (βR)- in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The researchers synthesized a series of (R)-3-Bromo-1-phenylethanamine-based compounds and evaluated their efficacy in in vitro and in vivo models. The results showed that these derivatives effectively inhibited pro-inflammatory cytokines and reduced pain responses, suggesting their potential as new therapeutic agents for inflammatory diseases.
In addition to its pharmaceutical applications, Benzeneethanol, β-amino-3-bromo-, (βR)- has been utilized in the synthesis of advanced materials and catalysts. A recent paper in the Journal of Organic Chemistry reported the use of this compound as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation reactions. The high enantioselectivity achieved in these reactions underscores the utility of (R)-3-Bromo-1-phenylethanamine in the preparation of enantiomerically pure compounds, which are essential for many industrial and pharmaceutical processes.
The physical and chemical properties of Benzeneethanol, β-amino-3-bromo-, (βR)- have been extensively characterized. It is a colorless liquid with a molecular weight of 217.11 g/mol. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. Its melting point is -58°C, and its boiling point is 150°C at 0.5 mmHg pressure.
The synthetic route to Benzeneethanol, β-amino-3-bromo-, (βR)- involves several well-established chemical transformations. One common method involves the bromination of benzyl alcohol followed by reductive amination to introduce the amino group. The chiral purity can be achieved through enantioselective synthesis or resolution techniques using chiral resolving agents or chiral chromatography.
Safety considerations are an important aspect when handling Benzeneethanol, β-amino-3-bromo-, (βR)-. While it is not classified as a hazardous material under current regulations, proper safety precautions should be taken to prevent skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment such as gloves and safety goggles.
In conclusion, Benzeneethanol, β-amino-3-bromo-, (βR)- (CAS No. 209963-04-2) is a valuable chiral building block with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique stereochemical properties and functional versatility make it an essential reagent for researchers working on the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and potential uses for this compound, further solidifying its importance in the scientific community.
209963-04-2 (Benzeneethanol, β-amino-3-bromo-, (βR)-) Related Products
- 2095772-98-6((2S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride)
- 2095773-02-5(2-Amino-2-(4-bromophenyl)ethanol hydrochloride)
- 201403-02-3(2-amino-2-(4-bromophenyl)ethan-1-ol)
- 354153-64-3((2R)-2-Amino-2-(4-bromophenyl)ethanol)
- 354153-65-4((2S)-2-amino-2-(4-bromophenyl)ethanol)
- 1916569-82-8((R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride)
- 1803597-16-1(2-Amino-2-(4-bromophenyl)ethanol hydrochloride)
- 1421603-70-4(2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride)
- 188586-75-6(2-amino-2-(3-bromophenyl)ethan-1-ol)
- 209963-05-3((2S)-2-amino-2-(3-bromophenyl)ethan-1-ol)